Home > Products > Screening Compounds P17844 > 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)urea
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)urea -

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)urea

Catalog Number: EVT-5701353
CAS Number:
Molecular Formula: C17H19FN2O3
Molecular Weight: 318.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide

1.1 Compound Description: This compound serves as an intermediate in the synthesis of isoquinoline fluorine analogs. It exists as a racemic mixture of enantiomers. Notably, its crystal structure reveals the formation of chains of molecules along the a-axis direction, facilitated by N—H⋯O hydrogen bonds between adjacent molecules. []

8‐[N‐[2‐(3,4‐Dimethoxyphenyl)ethyl]‐β‐alanyl]‐5,6,7,8‐tetrahydrothieno[3,2‐b][1,4]thiazepine Fumarate

2.1 Compound Description: This compound, also known as KT-362, exhibits antiarrhythmic, antihypertensive, and vasodilating properties. It bears a homoveratryl group in its side chain, linking it to verapamil-type calcium antagonists. It demonstrates significant activity against various ion channels, including calcium and sodium channels. []

N‐[2‐(3,4‐Di­methoxy­phenyl)­ethyl]‐3‐phenyl­acryl­amide

4.1 Compound Description: Also known as cinnamoyl dimethyl­dop­amine, this compound’s crystal structure reveals a significant distance (5.483 (4) A) between the centers of the C=C double bonds in neighboring cinnamoyl moieties. This long center-to-center distance and a torsion angle of 83.8 (2)° between the C=C bond axes contribute to the compound’s photostability in its solid state. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide

5.1 Compound Description: The crystal structure of this compound is characterized by a dihedral angle of 29.14 (7)° between the two aromatic rings. Additionally, the sulfur atom exhibits a distorted tetrahedral geometry, with bond angles ranging from 106.15 (9) to 119.54 (10)°. The crystal packing is stabilized by weak C—H⋯O and π–π interactions. []

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

6.1 Compound Description: This compound’s crystal structure reveals a small dihedral angle of 3.1 (1)° between the planes of its two benzene rings. These rings exhibit weak π–π interactions due to a centroid separation of 3.769 (2) Å. Intermolecular hydrogen bonds, specifically O—H⋯O and O—H⋯(O,O), involving a water molecule, lead to the formation of a two-dimensional network parallel to (001) within the crystal structure. []

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

7.1 Compound Description: Synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen, this bio-functional hybrid compound has been fully characterized using various spectroscopic techniques including ¹H NMR, ¹³C NMR, UV, and mass spectrometry. []

8.1 Compound Description: Various methods are described for synthesizing this compound. These methods include reacting (R)-α-(2,3-dimethoxyphenyl)-4-piperidinemethanol with a 4-fluorophenylethyl alkylating agent, reacting 4-[1-oxo-1-(2,3-dimethoxyphenyl)methyl]-N-2-(4-fluorofen-1-oxo-ethyl)piperidine with a chiral reducing agent, and employing a selective enzymatic hydrolysis of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol butyric acid ester. []

[R-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl-4-piperidinemethanol] (M100907)

9.1 Compound Description: M100907, a potent 5-Hydroxytryptamine2A receptor antagonist, has been shown to mitigate impulsivity induced by both enhancement and disruption of the differential-reinforcement-of-low-rate 72-s behavior. It is suggested to exert its effects through modulation of corticothalamostriatal circuits and 5-HT2A receptor activity. []

N-(4-(3-((3S,4R)-1-Ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A)

11.1 Compound Description: GNE-A is a highly potent and selective MET kinase inhibitor currently under development as a potential anticancer drug. It displays favorable pharmacokinetic properties, including low clearance in mice and dogs, moderate clearance in rats and monkeys, high plasma protein binding, and reasonable oral bioavailability across species. Pharmacokinetic-pharmacodynamic modeling suggests promising antitumor activity in human xenograft models. []

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

12.1 Compound Description: Characterized using a combination of experimental and theoretical methods, EDMT’s structure, molecular properties, and spectral characteristics have been thoroughly investigated. Techniques like UV-Visible, FT-IR, NMR (¹H, ¹³C, DEPT), and mass spectrometry were employed for its characterization. Density functional theory (DFT) calculations provided insights into its electronic structure and properties. []

1-(3‐Chloro‐4‐fluorophenyl)‐3‐(3,4‐dichlorophenyl)urea (MMV665953)

13.1 Compound Description: MMV665953 exhibits potent anti-staphylococcal and anti-biofilm activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It demonstrates a strong bactericidal effect against both planktonic and biofilm forms of S. aureus, with minimal biofilm killing concentrations exceeding those of conventional antibiotics. While showing promise as a potential therapeutic agent for staphylococcal infections, further research is needed to address its cytotoxicity profile. []

5‐Chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide (MMV665807)

14.1 Compound Description: This compound displays potent anti-staphylococcal and anti-biofilm properties, effectively targeting both methicillin-resistant and methicillin-sensitive Staphylococcus aureus. It demonstrates bactericidal activity against both planktonic and biofilm forms, exhibiting lower minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values than conventional antibiotics. Although MMV665807 holds promise as a potential treatment option for S. aureus infections, further investigation is warranted to mitigate its cytotoxic effects. []

Ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo-2-(1-cyclohexylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate

15.1 Compound Description: The crystal structure of this compound reveals that the furo[2,3-d]pyrimidine system forms a dihedral angle of 0.88(13)° with the attached benzene ring, while the cyclohexyl ring adopts a distorted chair conformation. Intramolecular hydrogen bonding involving C—H⋯O and C—H⋯N interactions contributes to the stabilization of the molecular structure. []

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

16.1 Compound Description: This compound, a novel dihydropyridine ATP-sensitive potassium (KATP) channel opener, shows promise in inhibiting involuntary bladder contractions associated with overactive bladder. A-278637 selectively activates KATP channels in bladder smooth muscle cells, effectively suppressing unstable bladder contractions with minimal impact on blood pressure, demonstrating its therapeutic potential for overactive bladder treatment. [, ]

Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates

17.1 Compound Description: Synthesized via a one-pot, three-component Biginelli reaction, these compounds have been evaluated for their in vitro antioxidant activity using DPPH free radical scavenging assays. Molecular docking, ADMET, QSAR, bioactivity, and toxicity risk studies have been performed. The compounds, particularly 4i, 4j, 4h, and 4f, demonstrate potent antioxidant activity, potentially through interactions with the aspartic acid residue (ASP197) of the 2HCK enzyme, a key regulator of hematopoietic cell kinase. Notably, the compounds are predicted to have good blood-brain barrier permeability and low toxicity risks, suggesting their potential as CNS-active neuroprotective antioxidants. []

2-Chloro-N-[5-(4-fluorophenyl)-1,3,4- thiadiazol-2-yl]-nicotinamide

18.1 Compound Description: The crystal structure of this compound reveals a trans configuration with respect to the C=O and N—H bonds. It also exhibits intermolecular hydrogen bonding involving N-H—N, C-HO, and C—H—S interactions. The compound’s structure and bond lengths have been analyzed and compared to similar compounds with pharmacological and antitumor properties, suggesting potential therapeutic applications. []

19.1 Compound Description: Synthesized through Biginelli condensation and characterized using various techniques, n-butyl THPM has been successfully formulated into nanoparticles using a water/oil microemulsion method. The nanoparticles exhibit sizes ranging from 15 to 65 nm and show stability up to 280°C, indicating potential for various applications. []

(E)‐6‐(3,4‐dimethoxyphenyl)‐1‐ethyl‐4‐mesitylimino‐3‐methyl‐3,4‐dihydro‐2(1H)‐pyrimidinone (FK664) hemibenzene solvate

20.1 Compound Description: Crystallizing in the P21/n space group with a refinement index of 0.056, FK664's heterocyclic ring adopts a planar structure. The benzene rings at C(6) and N(11) are oriented at angles of 120.8° and 74.4° relative to the heterocycle plane. The molecular packing is driven by van der Waals interactions. []

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

21.1 Compound Description: Synthesized from eugenol methyl ether, this compound demonstrates potential as a hybrid drug with simultaneous antitumor, antimalarial, and antiviral properties due to its multiple functional groups (methyl, methoxy, and benzyl). Its synthesis involves conversion of eugenol methyl ether to a secondary alcohol, a Ritter reaction with benzyl cyanide, and a cyclization reaction using sulfuric acid. The structure was confirmed through FTIR, ¹H-NMR, and GC-MS analyses. []

6-Chloro-2,3,4,5-tetra­hydro-7,8-di­methoxy-1-(4-methoxy­phenyl)-1H-3-benzazepine

22.1 Compound Description: Synthesized with a 69% yield through an intramolecular condensation reaction, this compound’s crystal structure, as determined by X-ray diffraction, exhibits standard bond lengths and angles. Notably, the seven-membered ring adopts a half-chair conformation. []

3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

23.1 Compound Description: The crystal structure of this compound is characterized by a nearly planar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ring system. This ring system forms dihedral angles of 15.00(18)° and 52.82(16)° with the pyrazole and phenyl rings, respectively. Intermolecular N—H⋯N and C—H⋯N hydrogen bonds connect the molecules, forming two-dimensional networks parallel to (100) in the crystal. []

2,3,6,7,12,12b-hexahydropyrimido[1',6':1,2]pyrido[3,4-b]indol-4(1H)-ones

24.1 Compound Description: These compounds were synthesized by reacting α,β-unsaturated carbonyl compounds with N-[2-(1H-indol-3-yl)ethyl]ureas. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline

25.1 Compound Description: This compound has been identified as a potential precursor for slow and sustained nitric oxide (NO) release agents. It crystallizes with a single independent molecule in the asymmetric unit and features an intramolecular N-H...O hydrogen bond between the adjacent amine and nitro groups. The anti conformation around the phenylethyl-to-aniline C-N bond results in a nearly perpendicular orientation between the arene and aniline ring planes. []

4-Phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2( H)-ketone

26.1 Compound Description: This compound was synthesized via a one-pot Biginelli reaction using H4SiW12O40/SiO2 as a catalyst. []

4-Phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(H)-one

27.1 Compound Description: This compound has been successfully synthesized using several catalysts including H3PW12O40/SiO2, H4SiW6Mo6O40/SiO2, and H3PW6Mo6O40. [, , ]

4-(4-chlorophenyl)-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one

28.1 Compound Description: This compound was successfully synthesized using microwave irradiation and confirmed by single-crystal X-ray diffraction. [, ]

Ethyl-5-amino-1-phenylpyrazole-4-carboxylate

29.1 Compound Description: This compound is a crucial starting material in the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives with potential anti-inflammatory activity. []

3-Amino-2-R-7-(R'-phenyl)-3H-thieno[2,3-d]pyrimidine-4-ones

30.1 Compound Description: Synthesized via the interaction of 3-amino-4-(R-phenyl)thiophene-2-carboxylic acid hydrazides with aliphatic carboxylic acids, these compounds are thienopyrimidine derivatives that demonstrate potential antidiabetic activity. Studies show that the presence of a methoxy group in the ortho position of the phenyl moiety significantly contributes to this activity, possibly due to disruption of the molecule's planarity. []

Properties

Product Name

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)urea

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)urea

Molecular Formula

C17H19FN2O3

Molecular Weight

318.34 g/mol

InChI

InChI=1S/C17H19FN2O3/c1-22-15-8-3-12(11-16(15)23-2)9-10-19-17(21)20-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21)

InChI Key

UDORHXOUGIPOIT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.